molecular formula C16H23N3O4 B5694352 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)

1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)

Cat. No. B5694352
M. Wt: 321.37 g/mol
InChI Key: DXXPAOZBVDFJDL-UHFFFAOYSA-N
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Description

1,1'-[(Cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione), also known as CHPD, is a cyclic dipeptide that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In

Scientific Research Applications

1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been used as a building block for the synthesis of novel polymers and supramolecular structures. In catalysis, 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.

Mechanism of Action

The mechanism of action of 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Additionally, 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) exhibits antioxidant and anti-inflammatory properties, inhibits the activity of AChE, and induces apoptosis in cancer cells. In vivo studies have shown that 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) exhibits neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, reduces inflammation in animal models of arthritis, and exhibits anticancer effects in animal models of colon cancer.

Advantages and Limitations for Lab Experiments

1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.

Future Directions

For the study of 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) include the development of 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)-based materials, further exploration of its potential as a drug candidate, and the development of new synthesis methods for 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) and its derivatives.

Synthesis Methods

The synthesis of 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) involves the reaction of cyclohexanone with 2,5-pyrrolidinedione in the presence of ammonium acetate and acetic acid. This reaction results in the formation of a Schiff base, which is then reduced using sodium borohydride to yield 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione). This method has been optimized to achieve high yields and purity of the compound.

properties

IUPAC Name

1-[[cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c20-13-6-7-14(21)18(13)10-17(12-4-2-1-3-5-12)11-19-15(22)8-9-16(19)23/h12H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXPAOZBVDFJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CN2C(=O)CCC2=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[Cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione

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